Imibenconazole

Description

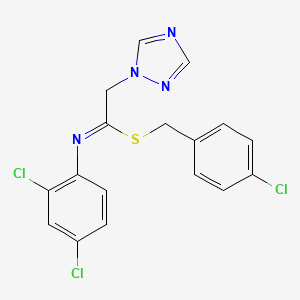

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)methyl N-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl3N4S/c18-13-3-1-12(2-4-13)9-25-17(8-24-11-21-10-22-24)23-16-6-5-14(19)7-15(16)20/h1-7,10-11H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKSTYPVMZODRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC(=NC2=C(C=C(C=C2)Cl)Cl)CN3C=NC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl3N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058204 | |

| Record name | Imibenconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86598-92-7 | |

| Record name | Imibenconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86598-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imibenconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086598927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imibenconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMIBENCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQY333M0BE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Imibenconazole on Fungal Pathogens

Executive Summary: Imibenconazole is a potent, systemic triazole fungicide with both preventative and curative properties against a range of fungal pathogens affecting high-value crops.[1][2] Its core mechanism of action is the highly specific inhibition of the fungal enzyme Cytochrome P450 14α-demethylase (CYP51), a critical component in the biosynthesis of ergosterol (B1671047).[1][3] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammals, and is essential for membrane integrity, fluidity, and function. By disrupting this pathway, this compound leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately compromising the fungal cell membrane, inhibiting growth, and preventing proliferation.[1] This guide details the molecular interactions, cellular consequences, methods for analysis, and common fungal resistance strategies related to this compound and other azole fungicides.

Core Mechanism of Action: Inhibition of Sterol Biosynthesis

The primary fungicidal activity of this compound stems from its function as a sterol biosynthesis inhibitor (SBI).[2] Like other conazole fungicides, it targets a specific, vital pathway in fungi that has a significantly lower affinity in plants and mammals, providing a degree of selective toxicity.

The Ergosterol Biosynthesis Pathway & The Molecular Target: CYP51

Ergosterol is indispensable for fungi, where it modulates membrane fluidity, permeability, and the activity of membrane-bound enzymes.[1][4] The biosynthetic pathway to produce ergosterol is a complex, multi-step process. A crucial step is the oxidative removal of a methyl group at the C14 position of lanosterol. This reaction is catalyzed by the cytochrome P450 enzyme, 14α-demethylase, which is encoded by the CYP51 gene (also known as ERG11 in yeast).[1]

This compound, through the nitrogen atom in its triazole ring, binds to the heme iron prosthetic group in the active site of the CYP51 enzyme.[5] This binding competitively inhibits the enzyme, preventing it from demethylating lanosterol.[1] This blockade is the central mechanism of its antifungal action.

Figure 1: this compound inhibits the CYP51 enzyme in the ergosterol pathway.

Cellular and Physiological Consequences

The inhibition of CYP51 initiates a cascade of detrimental effects within the fungal cell.

-

Ergosterol Depletion: The most direct consequence is a significant reduction in the concentration of ergosterol within the fungal cell membrane.[1]

-

Accumulation of Toxic Precursors: The halt in the pathway leads to the accumulation of 14α-methylated sterol precursors, such as lanosterol.[6] These abnormal sterols integrate into the cell membrane, disrupting its normal packing and structure.

-

Compromised Membrane Function: The altered sterol composition leads to increased membrane permeability, leakage of essential cellular contents, and malfunction of membrane-bound enzymes and transport systems.[6][7]

-

Inhibition of Growth and Development: Ultimately, these cellular disruptions manifest as an inability of the fungus to grow and proliferate. This compound is known to inhibit critical life cycle stages, including spore germination and mycelial growth.[1][2]

Figure 2: Cellular consequences resulting from the inhibition of CYP51 by this compound.

Quantitative Efficacy Data

The efficacy of sterol biosynthesis inhibitors is often measured by determining the concentration required to inhibit fungal growth by 50% (IC50) or the Minimum Inhibitory Concentration (MIC). While specific, publicly available IC50 values for this compound are limited, data for the related azole fungicide fluconazole (B54011) against Candida albicans illustrates the dose-dependent inhibition of ergosterol biosynthesis.

Table 1: Representative Ergosterol Inhibition Data for an Azole Fungicide (Fluconazole) against Candida albicans

| Fluconazole Concentration (µg/mL) | Mean Ergosterol Reduction (Susceptible Isolates) | Mean Ergosterol Reduction (Resistant Isolates) |

|---|---|---|

| 1.0 | 72% | 25% |

| 4.0 | 84% | 38% |

| 16.0 | 95% | 53% |

| 64.0 | 100% | 84% |

Source: Data synthesized from studies on fluconazole susceptibility in Candida albicans.[8] This table serves as an example of how azole efficacy is quantified.

Experimental Protocols for Mechanism Elucidation

Determining the effect of a compound like this compound on sterol biosynthesis involves extracting and quantifying sterols from treated fungal cells.

Detailed Protocol: Fungal Sterol Extraction and Analysis

This protocol outlines a standard method for assessing the impact of a fungicide on the ergosterol profile of a fungal pathogen.[4][9][10]

-

Fungal Culture and Treatment:

-

Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the fungal species of interest.

-

Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 µg/mL) to the cultures. Include a drug-free control.

-

Incubate cultures under appropriate conditions (e.g., 25°C, 150 rpm) for a defined period (e.g., 24-48 hours).

-

-

Cell Harvesting:

-

Harvest fungal mycelia by filtration or centrifugation.

-

Wash the harvested biomass with sterile distilled water to remove residual medium.

-

Determine the dry weight of a sample aliquot for normalization.

-

-

Saponification (Lipid Extraction):

-

To the remaining wet biomass, add 25% alcoholic potassium hydroxide (B78521) (KOH) solution. This step hydrolyzes esters and releases sterols.[4]

-

Incubate in a water bath at 80-85°C for 1-2 hours with periodic vortexing.

-

-

Non-Saponifiable Lipid Extraction:

-

After cooling, add a non-polar solvent such as n-heptane or petroleum ether, followed by sterile distilled water.[4]

-

Vortex vigorously to partition the non-saponifiable lipids (containing sterols) into the organic phase.

-

Carefully transfer the upper organic layer to a clean glass tube. Repeat the extraction on the aqueous phase to maximize yield.

-

-

Analysis:

-

Evaporate the solvent under a stream of nitrogen.

-

Re-dissolve the dried lipid extract in a suitable solvent (e.g., methanol (B129727) or chloroform).

-

Analyze the sterol composition using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[9][11][12]

-

Quantify ergosterol and identify accumulated precursor sterols by comparing retention times and mass spectra to known standards.

-

Figure 3: Experimental workflow for analyzing the inhibition of sterol biosynthesis.

Mechanisms of Fungal Resistance

The extensive use of azole fungicides has led to the emergence of resistant fungal populations. The primary mechanisms of resistance involve modifications that reduce the effective concentration of the drug at the target site or alter the target itself.

-

Target Site Modification: Point mutations in the CYP51A or CYP51B genes can lead to amino acid substitutions in the 14α-demethylase enzyme.[13][14][15] These changes can reduce the binding affinity of this compound and other azoles, rendering the enzyme less susceptible to inhibition.[1][5]

-

Target Gene Overexpression: Increased expression of the CYP51 gene, often through insertions or modifications in the gene's promoter region, leads to higher cellular concentrations of the target enzyme.[16] This requires a higher concentration of the fungicide to achieve the same level of inhibition.

-

Enhanced Efflux: Fungi can activate membrane-associated transporter proteins, such as those from the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS), which actively pump the fungicide out of the cell, reducing its intracellular concentration.

Table 2: Examples of CYP51 Mutations Conferring Azole Resistance in Aspergillus Species

| Fungal Species | Gene | Amino Acid Substitution | Associated Resistance |

|---|---|---|---|

| Aspergillus fumigatus | cyp51A | G54W/E | Itraconazole, Posaconazole |

| Aspergillus fumigatus | cyp51A | M220K/I/R | Itraconazole, Voriconazole |

| Aspergillus flavus | cyp51A | P214L | Azoles |

| Aspergillus flavus | cyp51C | H349R | Azoles |

Source: Compiled from studies on azole resistance mechanisms in Aspergillus species.[1][13]

References

- 1. This compound | 86598-92-7 | Benchchem [benchchem.com]

- 2. This compound (Ref: HF 6305) [sitem.herts.ac.uk]

- 3. This compound | C17H13Cl3N4S | CID 93483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs | PLOS Pathogens [journals.plos.org]

- 7. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 8. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]

- 10. The Extraction and Analysis of Sterols from Yeast | Springer Nature Experiments [experiments.springernature.com]

- 11. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. New Insights into the Cyp51 Contribution to Azole Resistance in Aspergillus Section Nigri - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Cyp51B Mutation Contributes to Azole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Investigation of Azole Resistance Involving cyp51A and cyp51B Genes in Clinical Aspergillus flavus Isolates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Imibenconazole Crystals

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

Imibenconazole is a broad-spectrum triazole fungicide used to control a variety of fungal diseases in agriculture, including scab, powdery mildew, and rust on fruits, vegetables, and ornamental plants.[1][2] As a systemic fungicide, it possesses both preventative and curative properties, acting by inhibiting the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes.[1][3] The efficacy, stability, and bioavailability of this compound are intrinsically linked to its physicochemical properties, particularly those of its crystalline form. Understanding these characteristics is paramount for formulation development, quality control, and regulatory assessment.

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound crystals. It includes tabulated quantitative data, detailed descriptions of standard experimental protocols for characterization, and visualizations of its mechanism of action and analytical workflows.

Chemical and Molecular Identity

This compound is chemically identified as the S-4-chlorobenzyl thioester of N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidothioic acid.[3] Its fundamental molecular and chemical identifiers are summarized in the table below.

| Identifier | Value | Reference(s) |

| CAS Number | 86598-92-7 | [2] |

| Molecular Formula | C₁₇H₁₃Cl₃N₄S | [2] |

| Molecular Weight | 411.7 g/mol | [3] |

| IUPAC Name | (4-chlorophenyl)methyl N-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanimidothioate | [2] |

| Chemical Class | Triazole Fungicide | [1] |

| Synonyms | Manage, HF-6305, HF-8505 | [2] |

Crystalline and Solid-State Properties

The solid-state properties of an active ingredient like this compound are critical as they influence solubility, dissolution rate, and the stability of formulated products.

Physical Properties

This compound is a crystalline solid under ambient conditions. The primary physical characteristics are detailed below.

| Property | Value | Reference(s) |

| Appearance | Pale yellow or white crystals | [1] |

| Melting Point | 89.5 - 90 °C | [1] |

| Boiling Point | 567 °C | [1] |

| Vapor Pressure | 8.5 x 10⁻⁵ Pa (at 25 °C) | [1] |

| Relative Density | 1.4779 | [1] |

Solubility Profile

The solubility of this compound is low in water but significantly higher in various organic solvents, which is a key consideration for developing emulsifiable concentrate or other solvent-based formulations.

| Solvent | Solubility (at 20-25 °C) | Reference(s) |

| Water | 1.7 mg/L | [1] |

| Acetone | 1063 g/L | [1] |

| Benzene | 580 g/L | [1] |

| Xylene | 250 g/L | [1] |

| Methanol | 120 g/L | [1] |

| n-Octanol/Water Partition Coefficient (Log P) | 4.94 | [1] |

Crystal Structure and Polymorphism

Furthermore, no studies detailing the existence of different polymorphic forms of this compound have been identified. Polymorphism, the ability of a compound to exist in multiple crystal forms, can significantly impact its melting point, solubility, and stability. The potential for polymorphism should be a key area of investigation during drug development and formulation, as different polymorphs can have different biological activities.[4]

Stability Profile

This compound's stability under various conditions dictates its shelf-life and efficacy.

-

Chemical Stability : It is reported to be stable under weakly alkaline conditions but is unstable in strongly acidic or strongly alkaline environments.[1]

-

Thermal Stability : Studies have shown the technical grade active ingredient to be highly stable, with an average recovery of 99.9% after being stored at 54±2°C for 14 days.[1]

-

Photostability : The compound is considered stable to light.[1]

Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation and quality control.

-

Mass Spectrometry (MS) : Data available in public databases such as PubChem shows predicted collision cross-section values for various adducts, including [M+H]⁺ at an m/z of 410.99993.[5]

-

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy : While essential for unambiguous structure elucidation, detailed public reference spectra (¹H-NMR, ¹³C-NMR, IR) for this compound are not widely published.[6][7] These techniques would be standard for confirming the identity and purity of the synthesized material.

Mechanism of Action

This compound's fungicidal activity stems from its role as a demethylation inhibitor (DMI). It specifically targets and inhibits the fungal cytochrome P450 enzyme, sterol 14α-demethylase (CYP51).[2][3] This enzyme is a critical catalyst in the biosynthetic pathway of ergosterol, the primary sterol in fungal cell membranes that is responsible for maintaining structural integrity and fluidity. By blocking this enzyme, this compound depletes ergosterol and causes an accumulation of toxic sterol precursors, leading to the disruption of the cell membrane and ultimately, inhibition of fungal growth.[3]

Standard Experimental Protocols

Detailed experimental protocols are crucial for the reproducible characterization of this compound crystals. The following sections describe standard methodologies for key analyses.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and purity of the crystalline material and to identify polymorphic transitions.

-

Objective : To measure the heat flow associated with thermal transitions as a function of temperature.

-

Methodology :

-

Sample Preparation : Accurately weigh 2-5 mg of this compound crystals into a standard aluminum DSC pan.

-

Sealing : Hermetically seal the pan to prevent any loss of material during heating. An empty, sealed pan is used as a reference.

-

Instrumentation : Place both the sample and reference pans into the DSC cell.

-

Thermal Program : Heat the sample under a controlled nitrogen atmosphere (e.g., flow rate of 50 mL/min) at a constant rate, typically 10 °C/min, over a temperature range that encompasses the melting point (e.g., 25 °C to 120 °C).

-

Data Analysis : The melting point is determined from the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak provides an indication of purity.

-

X-ray Diffraction (XRD)

Powder X-ray Diffraction (PXRD) is used to characterize the crystalline nature of the bulk material, while Single-Crystal X-ray Diffraction (SC-XRD) is used to determine the precise atomic arrangement.

-

Objective : To obtain information about the crystal structure, phase, and purity.

-

Methodology (PXRD) :

-

Sample Preparation : Gently grind a small amount of the this compound crystal sample to a fine powder to ensure random orientation of the crystallites.

-

Mounting : Pack the powder into a sample holder.

-

Data Collection : Place the sample in a powder diffractometer. Irradiate the sample with monochromatic X-rays (commonly Cu Kα radiation) over a specified range of 2θ angles (e.g., 5° to 50°).

-

Data Analysis : The resulting diffraction pattern, a plot of intensity versus 2θ angle, serves as a unique "fingerprint" for the crystalline phase. It can be used to identify polymorphs and assess batch-to-batch consistency.

-

Solubility Measurement (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a given solvent.

-

Objective : To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

-

Methodology :

-

Preparation : Add an excess amount of this compound crystals to a known volume of the solvent (e.g., water, acetone) in a sealed flask.

-

Equilibration : Agitate the flask in a constant temperature water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling & Separation : After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and immediately filter it through a non-adsorbing syringe filter (e.g., 0.22 µm PTFE) to remove all solid particles.

-

Analysis : Accurately dilute the filtered solution and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The following diagram illustrates a typical workflow for the physicochemical characterization of a crystalline active ingredient like this compound.

Conclusion

This compound is a well-characterized triazole fungicide with established physical properties such as melting point and solubility, which are crucial for its formulation and application. Its mechanism of action, the inhibition of ergosterol biosynthesis, is well understood. However, public domain information regarding its detailed crystal structure and potential polymorphism is limited. Further research in these areas, utilizing standard methodologies like single-crystal X-ray diffraction and comprehensive polymorphism screening, would provide deeper insights for optimizing its formulation, ensuring manufacturing consistency, and enhancing its performance as a vital crop protection agent.

References

- 1. This compound (Ref: HF 6305) [sitem.herts.ac.uk]

- 2. This compound | C17H13Cl3N4S | CID 93483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 86598-92-7 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - this compound (C17H13Cl3N4S) [pubchemlite.lcsb.uni.lu]

- 6. Spectral characterization of fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Imibenconazole CAS number and chemical structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fungicidal agent Imibenconazole, focusing on its chemical identity, mechanism of action, and key experimental data. The information is intended for researchers, scientists, and professionals involved in drug development and crop protection.

Chemical Identity

This compound is a triazole fungicide used to control a range of fungal diseases on various crops.[1][2]

CAS Number: 86598-92-7[2][3][4]

Chemical Structure:

-

IUPAC Name: (4-chlorophenyl)methyl N-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanimidothioate[5]

-

Molecular Formula: C₁₇H₁₃Cl₃N₄S[5]

-

Molecular Weight: 411.74 g/mol [3]

-

InChI Key: AGKSTYPVMZODRV-UHFFFAOYSA-N[2]

-

SMILES: Clc1ccc(CSC(Cn2cncn2)=Nc2ccc(Cl)cc2Cl)cc1[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Melting Point | 89.5-90 °C | [3] |

| Water Solubility | 1.7 mg/L (20 °C) | [3] |

| Vapor Pressure | 8.5 x 10⁻⁸ Pa (25 °C) | [3] |

| Log P (Octanol/Water Partition Coefficient) | 5.902 | [6] |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other triazole fungicides, acts as a sterol biosynthesis inhibitor (SBI).[1][2] Specifically, it inhibits the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol.[2][5] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to the inhibition of fungal growth.[2]

Fungicidal Spectrum

This compound is effective against a variety of fungal pathogens.[1][2][3]

| Target Pest | Common Disease | Example Host Plants |

| Venturia inaequalis | Scab | Apples, Pears |

| Powdery Mildew Fungi | Powdery Mildew | Fruits, Roses, Chrysanthemums |

| Alternaria spp. | Alternaria Leaf Spot | Apples |

| Rust Fungi | Rust | Apples, Pears |

| Colletotrichum spp. | Anthracnose | Roses, Chrysanthemums |

Experimental Protocols

Antifungal Susceptibility Testing

The antifungal activity of this compound is typically determined using broth microdilution methods following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) media. A standardized suspension of fungal spores or yeast cells is prepared in a sterile saline or buffer solution to a specific concentration (e.g., 0.5 McFarland standard). This suspension is further diluted in a test medium (e.g., RPMI-1640).

-

Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide). A series of twofold dilutions of the fungicide are made in microtiter plates.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours), depending on the growth rate of the fungus.

-

Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the fungicide that causes a significant inhibition of fungal growth (e.g., 50% reduction in turbidity) compared to a drug-free control.

Acute Oral Toxicity Assessment

The acute oral toxicity of this compound is assessed following standardized protocols such as the OECD Guideline 423 (Acute Toxic Class Method).

Methodology:

-

Animal Model: Typically, female rats are used. The animals are acclimatized to laboratory conditions before the study.

-

Dosing: A single dose of this compound is administered orally to the animals using a gavage tube. The study follows a stepwise procedure where the outcome of dosing at one level determines the dose for the next group of animals.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

Data Analysis: The results are used to classify the substance into a GHS toxicity category and to estimate the LD₅₀ (lethal dose for 50% of the test animals).

Environmental Fate: Soil Degradation

The persistence of this compound in the soil is evaluated by determining its dissipation half-life (DT₅₀).

Methodology:

-

Soil Samples: Representative soil samples are collected and characterized (e.g., pH, organic matter content, texture).

-

Application: this compound is applied to the soil samples at a known concentration.

-

Incubation: The treated soil samples are incubated under controlled laboratory conditions (e.g., temperature, moisture).

-

Sampling and Analysis: Subsamples of the soil are taken at various time intervals. The concentration of this compound in the soil is determined using analytical techniques such as high-performance liquid chromatography (HPLC).

-

Data Analysis: The rate of degradation is calculated, and the DT₅₀ value (the time it takes for 50% of the initial concentration to dissipate) is determined.

Quantitative Data

Toxicological Data

| Organism | Test Type | Endpoint | Value (mg/kg) | Source |

| Rat (male) | Acute Oral | LD₅₀ | 2800 | [3] |

| Rat (female) | Acute Oral | LD₅₀ | 3000 | [3] |

| Rat (male/female) | Dermal | LD₅₀ | >2000 | [3] |

Ecotoxicological Data

| Organism | Test Duration | Endpoint | Value (ppm) | Source |

| Carp | 48 hours | LC₅₀ | 1.02 | [3] |

| Water Flea (Daphnia) | 6 hours | LC₅₀ | >102 | [3] |

| Honey Bee | - | Oral LD₅₀ | >125 (µ g/bee ) | [3] |

Environmental Fate Data

| Compartment | Parameter | Value | Source |

| Soil | DT₅₀ (Lab studies) | 4-20 days | [1] |

| Soil | DT₅₀ (Field studies) | 1-28 days | [1] |

Experimental and Developmental Workflow

The following diagram illustrates a generalized workflow for the research and development of a fungicide like this compound.

References

- 1. This compound (Ref: HF 6305) [sitem.herts.ac.uk]

- 2. This compound | 86598-92-7 | Benchchem [benchchem.com]

- 3. This compound | 86598-92-7 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | C17H13Cl3N4S | CID 93483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (CAS 86598-92-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-Depth Technical Guide to the Synthesis Pathway of Imibenconazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imibenconazole, a potent triazole fungicide, is a cornerstone in the management of a broad spectrum of fungal diseases in agriculture. Its efficacy stems from the inhibition of sterol biosynthesis in fungi, a mechanism that has established the triazole class as a critical tool for crop protection. This technical guide provides a comprehensive overview of a plausible and well-documented synthetic pathway for the production of this compound. The synthesis is presented as a multi-step process, commencing with readily available starting materials and proceeding through key intermediates. This document furnishes detailed experimental protocols for each synthetic step, presents quantitative data in a clear tabular format, and includes visual representations of the synthetic pathway and experimental workflows to facilitate a deeper understanding of the production process. This guide is intended to serve as a valuable resource for researchers, chemists, and professionals involved in the development and manufacturing of agrochemicals.

Introduction

This compound, with the IUPAC name (4-chlorophenyl)methyl N-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanimidothioate, is a systemic fungicide with both protective and curative properties.[1] Its mode of action, like other conazole fungicides, involves the inhibition of the C14-demethylase enzyme, which is essential for ergosterol (B1671047) biosynthesis in fungi.[2] This disruption of the fungal cell membrane integrity leads to the effective control of various pathogens.

The chemical structure of this compound features a 1,2,4-triazole (B32235) moiety, a dichlorophenyl group, and a chlorobenzyl thioether linkage, all of which contribute to its fungicidal activity. The synthesis of such a molecule requires a strategic approach, involving the sequential construction of key fragments and their subsequent coupling. This guide outlines a feasible three-step synthesis pathway, starting from the formation of a chloroacetamide intermediate, followed by the introduction of the triazole ring, and culminating in the formation of the thioimidate final product.

Proposed Synthesis Pathway

The synthesis of this compound can be logically divided into three primary stages:

-

Synthesis of the Intermediate N-(2,4-dichlorophenyl)-2-chloroacetamide (I-1): This initial step involves the acylation of 2,4-dichloroaniline (B164938) with chloroacetyl chloride.

-

Synthesis of the Intermediate N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (I-2): This stage involves the nucleophilic substitution of the chlorine atom in I-1 with the 1,2,4-triazole ring.

-

Synthesis of this compound (Final Product): This final and crucial stage consists of two sequential reactions:

-

Thionation: Conversion of the amide functionality in I-2 to a thioamide.

-

S-alkylation: Formation of the final thioimidate product by reacting the thioamide with 4-chlorobenzyl bromide.

-

The overall synthetic scheme is depicted below:

Caption: Proposed three-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-(2,4-dichlorophenyl)-2-chloroacetamide (I-1)

This reaction proceeds via the nucleophilic acyl substitution of chloroacetyl chloride by 2,4-dichloroaniline. A non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is used to quench the HCl byproduct.[3]

Experimental Workflow:

Caption: Experimental workflow for the synthesis of Intermediate I-1.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4-Dichloroaniline | 162.02 | 16.20 g | 0.10 |

| Chloroacetyl chloride | 112.94 | 12.42 g (8.8 mL) | 0.11 |

| DBU | 152.24 | 16.75 g (16.5 mL) | 0.11 |

| Tetrahydrofuran (THF) | - | 150 mL | - |

| Ethanol | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dichloroaniline (16.20 g, 0.10 mol) and DBU (16.75 g, 0.11 mol) in THF (100 mL).

-

Cool the mixture in an ice-salt bath to 0-5 °C.

-

Add chloroacetyl chloride (12.42 g, 0.11 mol) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into 500 mL of cold water with stirring.

-

Filter the resulting precipitate using a Büchner funnel and wash thoroughly with cold water.

-

Dry the crude product in a vacuum oven.

-

Recrystallize the crude product from ethanol to obtain pure N-(2,4-dichlorophenyl)-2-chloroacetamide (I-1) as a white solid.

Expected Yield: 85-95%

Step 2: Synthesis of N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (I-2)

This step involves the N-alkylation of 1H-1,2,4-triazole with the chloroacetamide intermediate (I-1) in the presence of a base.[4][5]

Experimental Workflow:

Caption: Experimental workflow for the synthesis of Intermediate I-2.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-(2,4-dichlorophenyl)-2-chloroacetamide (I-1) | 238.50 | 23.85 g | 0.10 |

| 1H-1,2,4-triazole | 69.07 | 7.60 g | 0.11 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 20.73 g | 0.15 |

| Dimethylformamide (DMF) | - | 150 mL | - |

Procedure:

-

To a 250 mL round-bottom flask, add N-(2,4-dichlorophenyl)-2-chloroacetamide (I-1) (23.85 g, 0.10 mol), 1H-1,2,4-triazole (7.60 g, 0.11 mol), and potassium carbonate (20.73 g, 0.15 mol).

-

Add dimethylformamide (DMF) (150 mL) to the flask and stir the mixture.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 8 hours with constant stirring. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 500 mL of ice-cold water.

-

Stir for 30 minutes to allow for complete precipitation.

-

Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to yield N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (I-2).

Expected Yield: 70-80%

Step 3: Synthesis of this compound

This final step is a two-part process involving the thionation of the amide (I-2) followed by S-alkylation.

The amide is converted to a thioamide using Lawesson's reagent.[2][6]

Experimental Workflow:

Caption: Experimental workflow for the thionation of Intermediate I-2.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (I-2) | 271.11 | 27.11 g | 0.10 |

| Lawesson's Reagent | 404.47 | 24.27 g | 0.06 |

| Toluene | - | 200 mL | - |

Procedure:

-

In a 500 mL round-bottom flask, suspend N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (I-2) (27.11 g, 0.10 mol) and Lawesson's reagent (24.27 g, 0.06 mol) in toluene (200 mL).

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure.

-

The crude residue, N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanethioamide, can be purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane mixture) or used directly in the next step after an aqueous work-up.

Expected Yield: 80-90%

The final step is the S-alkylation of the thioamide with 4-chlorobenzyl bromide to yield this compound.[7][8]

Experimental Workflow:

Caption: Experimental workflow for the S-alkylation to form this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanethioamide | 287.17 | 28.72 g | 0.10 |

| 4-Chlorobenzyl bromide | 205.49 | 21.58 g | 0.105 |

| Potassium Carbonate (K₂CO₃) or Triethylamine (B128534) (Et₃N) | 138.21 or 101.19 | 15.20 g or 11.13 g (15.3 mL) | 0.11 |

| Acetone (B3395972) or Acetonitrile (B52724) | - | 200 mL | - |

Procedure:

-

Dissolve the crude or purified N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanethioamide (28.72 g, 0.10 mol) in acetone or acetonitrile (200 mL) in a 500 mL round-bottom flask.

-

Add a suitable base, such as potassium carbonate (15.20 g, 0.11 mol) or triethylamine (11.13 g, 0.11 mol).

-

To the stirred suspension, add 4-chlorobenzyl bromide (21.58 g, 0.105 mol) portion-wise at room temperature.

-

Continue stirring at room temperature for 4-8 hours, or until TLC analysis indicates the completion of the reaction.

-

Filter off the inorganic salts if potassium carbonate was used.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure product.

Expected Yield: 75-85%

Data Presentation

Table 1: Summary of Reactants and Products for the Synthesis of this compound

| Step | Starting Material(s) | Reagent(s) | Intermediate/Product | Molar Mass ( g/mol ) | Expected Yield (%) |

| 1 | 2,4-Dichloroaniline, Chloroacetyl chloride | DBU, THF | N-(2,4-dichlorophenyl)-2-chloroacetamide (I-1) | 238.50 | 85-95 |

| 2 | I-1, 1H-1,2,4-triazole | K₂CO₃, DMF | N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (I-2) | 271.11 | 70-80 |

| 3a | I-2 | Lawesson's Reagent, Toluene | N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanethioamide | 287.17 | 80-90 |

| 3b | Thioamide intermediate, 4-Chlorobenzyl bromide | Base, Solvent | This compound | 411.73 | 75-85 |

Conclusion

This technical guide has detailed a robust and plausible three-step synthesis pathway for the production of the fungicide this compound. By providing comprehensive experimental protocols, quantitative data, and clear visual diagrams, this document serves as a practical resource for chemists and researchers in the agrochemical field. The described synthesis route utilizes readily accessible starting materials and employs well-established chemical transformations, making it a viable approach for the laboratory-scale synthesis and a foundation for process optimization for larger-scale production. The successful synthesis of this compound through this pathway will provide a valuable compound for further research into its fungicidal properties and for the development of new and effective crop protection solutions.

References

- 1. Thionation Using Fluorous Lawesson's Reagent [organic-chemistry.org]

- 2. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 5. researchgate.net [researchgate.net]

- 6. cssp.chemspider.com [cssp.chemspider.com]

- 7. sid.ir [sid.ir]

- 8. jmaterenvironsci.com [jmaterenvironsci.com]

Imibenconazole: A Technical Guide to its Function as a Sterol Biosynthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imibenconazole is a potent triazole fungicide that functions as a sterol biosynthesis inhibitor (SBI). Its primary mode of action is the targeted inhibition of the fungal enzyme cytochrome P450 14α-demethylase (CYP51), an essential component in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is a vital structural and functional molecule in fungal cell membranes, analogous to cholesterol in mammalian cells. By disrupting ergosterol synthesis, this compound compromises fungal cell membrane integrity, leading to growth inhibition and eventual cell death. This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on the efficacy of related sterol biosynthesis inhibitors, detailed experimental protocols for assessing its activity, and visual representations of the relevant biochemical pathways and experimental workflows.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound belongs to the class of demethylation inhibitors (DMIs), a subgroup of SBIs. Its fungicidal activity stems from its ability to specifically inhibit the enzyme lanosterol (B1674476) 14α-demethylase, also known as Erg11p in yeast.[1] This enzyme is a cytochrome P450 monooxygenase that catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a crucial step in the conversion of lanosterol to ergosterol.

The inhibition of CYP51 by this compound leads to two primary downstream effects that contribute to its antifungal efficacy:

-

Depletion of Ergosterol: The blockage of the ergosterol biosynthesis pathway results in a significant reduction in the availability of ergosterol for incorporation into the fungal cell membrane. This depletion alters the physical properties of the membrane, affecting its fluidity, permeability, and the function of membrane-bound enzymes.

-

Accumulation of Toxic Sterol Intermediates: The inhibition of 14α-demethylase causes the accumulation of lanosterol and other 14α-methylated sterol precursors. These aberrant sterols are incorporated into the fungal membrane, disrupting its structure and function, and are considered to be toxic to the fungal cell.

This targeted action on the fungal-specific ergosterol pathway provides a degree of selective toxicity, making this compound an effective tool for controlling a range of fungal pathogens in agricultural and horticultural settings.[2][3]

Signaling Pathway Diagram

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound.

Quantitative Efficacy Data

Table 1: Efficacy of DMI Fungicides against Venturia nashicola (Asian Pear Scab)

| Fungicide | Average EC50 (mg/L) |

| Fenarimol | 0.142 - 1.012 |

| Difenoconazole | 0.017 - 0.023 |

| Hexaconazole | 0.007 - 0.009 |

Data sourced from studies on DMI-fungicide resistance in Venturia nashicola.[1][4]

Table 2: Efficacy of DMI and other Fungicides against Monilinia fructicola (Brown Rot)

| Fungicide | EC50 for Mycelial Growth (mg/L) | EC50 for Spore Germination (mg/L) |

| Prochloraz | 0.0184 | 90.3320 |

| Fenbuconazole | 0.0531 | 96.6393 |

| Tebuconazole | Not specified | 189.3938 |

| Difenoconazole | Not specified | 143.4221 |

Data from a study on the inhibitory effects of various fungicides on Monilinia fructicola.[5]

Table 3: Efficacy of Fungicides against Penicillium digitatum (Green Mold)

| Fungicide | Average EC50 for Mycelial Growth (µg/ml) | Average EC50 for Conidial Germination (µg/ml) |

| Imazalil | 0.065 | 0.117 |

| Propiconazole (B1679638) | 0.104 (sensitive isolates) | Not specified |

| Thiabendazole (B1682256) | 0.55 | 0.731 |

Data compiled from studies on fungicide sensitivity in Penicillium digitatum.[6][7]

Table 4: Efficacy of Fungicides against Botrytis cinerea (Gray Mold)

| Compound Type | Compound | IC50 for Mycelial Growth (mM) |

| N-phenyl-driman-carboxamide | Compound 6 (methoxylated) | 0.26 |

| N-phenyl-driman-carboxamide | Compound 7 (chlorinated) | 0.20 |

| Phenylpropanoid | Eugenol derivative | 0.031 - 0.095 (ppm) |

| Sulfonamide | SYAUP-CN-26 | 1.82 (µg/mL) |

Data from various studies on novel antifungal compounds against Botrytis cinerea.[8][9][10]

Experimental Protocols

Determination of IC50 for Mycelial Growth Inhibition

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of this compound against the mycelial growth of a target fungus.

Materials:

-

Pure culture of the target fungus

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

This compound stock solution (e.g., in DMSO or acetone)

-

Sterile petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator

-

Calipers or ruler

Procedure:

-

Preparation of Fungicide-Amended Media:

-

Prepare PDA medium according to the manufacturer's instructions and autoclave.

-

Cool the medium to approximately 45-50°C in a water bath.

-

Add the appropriate volume of this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone.

-

Pour the amended and control media into sterile petri dishes and allow them to solidify.

-

-

Inoculation:

-

From the growing edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

-

Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.

-

-

Incubation:

-

Incubate the plates at the optimal growth temperature for the target fungus (e.g., 25°C) in the dark.

-

-

Data Collection:

-

Measure the colony diameter in two perpendicular directions at regular intervals until the fungal growth in the control plate has reached a significant portion of the plate.

-

-

Data Analysis:

-

Calculate the percentage of mycelial growth inhibition for each concentration using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, the concentration that causes 50% inhibition of mycelial growth, by regression analysis.

-

Experimental Workflow: IC50 Determination

Caption: Workflow for determining the IC50 of a fungicide against fungal mycelial growth.

Quantification of Ergosterol Content by HPLC

This protocol outlines a method for the extraction and quantification of ergosterol from fungal mycelium to assess the impact of this compound treatment.

Materials:

-

Fungal culture treated with this compound and an untreated control

-

Lyophilizer (optional)

-

Saponification solution (e.g., 25% alcoholic potassium hydroxide)

-

n-Hexane

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 HPLC column

-

Ergosterol standard

-

Glass tubes with screw caps

-

Water bath or heating block

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation:

-

Harvest fungal mycelium from liquid or solid culture by filtration or scraping.

-

Wash the mycelium with sterile distilled water.

-

Lyophilize or oven-dry the mycelium to a constant weight.

-

-

Saponification:

-

Weigh a known amount of dried mycelium (e.g., 20-50 mg) into a glass tube.

-

Add the saponification solution (e.g., 2 mL of 25% alcoholic KOH).

-

Incubate at 85°C for 1 hour in a water bath or heating block to hydrolyze lipids.

-

-

Ergosterol Extraction:

-

Cool the tubes to room temperature.

-

Add sterile distilled water (e.g., 1 mL) and n-hexane (e.g., 3 mL).

-

Vortex vigorously for 3 minutes to extract the sterols into the n-hexane phase.

-

Centrifuge to separate the phases.

-

Carefully transfer the upper n-hexane layer to a clean tube.

-

Repeat the extraction with n-hexane for a second time to ensure complete recovery.

-

-

Sample Analysis by HPLC:

-

Evaporate the pooled n-hexane extracts to dryness under a stream of nitrogen.

-

Re-dissolve the residue in a known volume of methanol (or another suitable solvent).

-

Filter the sample through a 0.22 µm syringe filter.

-

Inject a known volume of the sample into the HPLC system.

-

Separate the sterols on a C18 column using an appropriate mobile phase (e.g., methanol).

-

Detect ergosterol by UV absorbance at 282 nm.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of an ergosterol standard.

-

Quantify the amount of ergosterol in the samples by comparing the peak areas to the standard curve.

-

Express the ergosterol content as µg per mg of dry fungal biomass.

-

Conclusion

This compound is a highly effective fungicide that operates through the targeted inhibition of sterol biosynthesis in fungi. Its specific action on the fungal enzyme CYP51 disrupts the production of ergosterol, a critical component of the fungal cell membrane, leading to compromised membrane integrity and fungal cell death. The quantitative data for related DMI fungicides demonstrate the potent antifungal activity of this class of compounds. The experimental protocols provided herein offer standardized methods for evaluating the efficacy of this compound and other sterol biosynthesis inhibitors. A thorough understanding of its mechanism of action and methods for its evaluation is crucial for the effective and sustainable use of this compound in the management of fungal diseases and for the development of new antifungal agents.

References

- 1. DMI-Fungicide Resistance in Venturia nashicola, the Causal Agent of Asian Pear Scab—How Reliable Are Mycelial Growth Tests in Culture? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C17H13Cl3N4S | CID 93483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (Ref: HF 6305) [sitem.herts.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Sensitivity of Penicillium digitatum isolates, causal agent of citrus green mold, to imazalil, fludioxonil, pyrimethanil, azoxystrobin and thiabendazole in Northof Iran [sid.ir]

- 7. Baseline sensitivity and fungicidal action of propiconazole against Penicillium digitatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of the Fungitoxic Activity on Botrytis cinerea of N-phenyl-driman-9-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antifungal activity of compound 1<i>S</i>,2<i>R</i>-((3-bromophenethyl)amino)-<i>N</i>-(4-chloro-2-trifluoromethylphenyl) cyclohexane-1-sulfonamide against <i>Botrytis cinerea </i>and its mode of action [nyxxb.cn]

- 10. Antifungal Activity of Eugenol Derivatives against Botrytis Cinerea - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activities of Imibenconazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imibenconazole is a triazole fungicide that effectively controls a broad spectrum of fungal diseases in various agricultural and horticultural crops.[1] As a member of the sterol biosynthesis inhibitor (SBI) class of fungicides, its primary mode of action is the inhibition of a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.[1] This technical guide provides an in-depth overview of the biological activities of this compound, including its mechanism of action, fungicidal spectrum, and the molecular basis of potential resistance. The information is intended for researchers, scientists, and professionals involved in drug development and crop protection.

Mechanism of Action: Inhibition of Sterol 14α-Demethylase

The primary target of this compound is the fungal cytochrome P450 enzyme, sterol 14α-demethylase (also known as CYP51 or Erg11). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the formation and integrity of fungal cell membranes. Ergosterol is the fungal equivalent of cholesterol in mammals and plays a vital role in maintaining membrane fluidity, proper enzyme function, and overall cell structure.

This compound binds to the heme iron in the active site of the sterol 14α-demethylase enzyme, preventing it from catalyzing the removal of the 14α-methyl group from sterol precursors like lanosterol. This inhibition leads to a depletion of ergosterol in the fungal cell membrane and a simultaneous accumulation of toxic methylated sterol precursors. The altered membrane composition disrupts its normal function, leading to increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth and proliferation.[1]

Antifungal Spectrum and Efficacy

Table 1: Example Antifungal Efficacy (EC₅₀) of Azole Fungicides Against Various Plant Pathogens

| Fungal Species | Disease | Example Azole Fungicide | EC₅₀ (µg/mL) | Reference |

| Venturia inaequalis | Apple Scab | Difenoconazole | 0.05 - 1.46 | [2] |

| Podosphaera leucotricha | Apple Powdery Mildew | Myclobutanil | 0.01 - 0.5 | Generic Data |

| Botrytis cinerea | Gray Mold | Fenpyrazamine | 0.9 | Generic Data |

EC₅₀ (Effective Concentration 50) is the concentration of a fungicide that causes a 50% reduction in fungal growth or germination.

Table 2: Example Minimum Inhibitory Concentration (MIC) of Azole Fungicides

| Fungal Species | Example Azole Fungicide | MIC Range (µg/mL) | Reference |

| Aspergillus fumigatus | Aspergillosis | Itraconazole | 0.25 - 2.0 |

| Candida albicans | Candidiasis | Fluconazole | 0.25 - 64 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Toxicological Profile

This compound exhibits low acute mammalian toxicity. The available toxicological data for this compound and its formulations are summarized below.

Table 3: Toxicological Data for this compound

| Test Organism | Exposure Route | Endpoint | Value (mg/kg) | Reference |

| Rat | Oral | LD₅₀ | > 2800 | [1] |

| Rat | Dermal | LD₅₀ | > 4000 | [3] |

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour | LC₅₀ | Not Available | |

| Daphnia magna | 48-hour | EC₅₀ | Not Available |

LD₅₀ (Lethal Dose 50) is the dose of a substance that is lethal to 50% of a population of test animals. LC₅₀ (Lethal Concentration 50) is the concentration of a chemical in air or water that is expected to cause death in 50% of test animals. EC₅₀ (Effective Concentration 50) in ecotoxicology refers to the concentration of a substance that causes a 50% reduction in a non-lethal endpoint, such as immobility.

Molecular Basis of Resistance

Resistance to azole fungicides, including potentially this compound, can develop in fungal populations through several mechanisms, primarily involving modifications to the target enzyme, sterol 14α-demethylase (Erg11/CYP51).

The most common resistance mechanisms include:

-

Point mutations in the ERG11 gene: Single amino acid substitutions in the Erg11 protein can reduce the binding affinity of the fungicide to the enzyme's active site.[3][4][5][6][7][8]

-

Overexpression of the ERG11 gene: An increase in the production of the target enzyme can overcome the inhibitory effect of the fungicide.

-

Increased efflux pump activity: Fungal cells can actively pump the fungicide out of the cell, reducing its intracellular concentration.

Specific amino acid substitutions in the Erg11 protein have been identified in various fungal species that confer resistance to different azole fungicides. While specific mutations conferring resistance to this compound have not been detailed in publicly available literature, mutations in conserved regions of the ERG11 gene are likely to play a role.

Experimental Protocols

This section outlines generalized experimental protocols that can be adapted for the evaluation of this compound's biological activities.

Antifungal Susceptibility Testing (Broth Microdilution for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of a fungicide against a specific fungal isolate.

References

- 1. storage.imrpress.com [storage.imrpress.com]

- 2. i-repository.net [i-repository.net]

- 3. The R467K Amino Acid Substitution in Candida albicans Sterol 14α-Demethylase Causes Drug Resistance through Reduced Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Evolution of Azole Resistance in Candida albicans Sterol 14α-Demethylase (CYP51) through Incremental Amino Acid Substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel point mutations in the ERG11 gene in clinical isolates of azole resistant Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Erg11 mutations associated with azole resistance in clinical isolates of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Imibenconazole: A Technical Guide to its Discovery, Development, and Mechanism of Action

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Imibenconazole is a broad-spectrum triazole fungicide developed by Hokko Chemical Industry Co., Ltd. Introduced in 1994, it has become a significant tool in the management of a variety of fungal diseases in fruit, vegetable, and ornamental crops. Its efficacy stems from its targeted inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes. This technical guide provides a comprehensive overview of the discovery, development, and fungicidal properties of this compound, including its physicochemical characteristics, mode of action, synthesis, and toxicological profile. Detailed experimental protocols and quantitative data are presented to offer a complete resource for research and drug development professionals.

Introduction: The Rise of Triazole Fungicides and the Emergence of this compound

The development of systemic fungicides in the mid-20th century revolutionized crop protection. Among these, the triazole class of fungicides, first introduced in the 1970s, marked a significant advancement due to their broad-spectrum activity and systemic properties, allowing for both preventative and curative disease control. These compounds act as demethylation inhibitors (DMIs), targeting the C14-demethylase enzyme involved in ergosterol (B1671047) biosynthesis.

In this context of continuous innovation, Hokko Chemical Industry Co., Ltd. of Japan developed this compound, introducing it in 1994. This compound provided a new tool for controlling economically important fungal pathogens such as scab, powdery mildew, and various leaf spot diseases.

Physicochemical and Toxicological Profile of this compound

A thorough understanding of the chemical and toxicological properties of a fungicide is paramount for its safe and effective use.

Physicochemical Properties

This compound is a crystalline solid with the chemical name S-4-chlorobenzyl N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidothioate.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₁₃Cl₃N₄S | [1] |

| Molecular Weight | 411.7 g/mol | [1] |

| Appearance | Pale yellow crystals | [2] |

| Melting Point | 89.5 - 90.5 °C | |

| Vapor Pressure | 1.1 x 10⁻⁴ mPa (20 °C) | |

| Solubility in Water | 1.8 mg/L (20 °C) | |

| Solubility in Organic Solvents (g/L at 20°C) | ||

| n-Heptane | 2.9 | |

| Xylene | 250 | |

| Methanol | 120 | |

| Acetone | >500 | |

| Ethyl Acetate | >500 | |

| Dichloromethane | >500 | |

| Octanol-Water Partition Coefficient (log Kow) | 4.9 (20 °C) |

Toxicological Data

The toxicological profile of this compound has been evaluated in various studies to assess its potential risk to non-target organisms.

| Test | Organism | Result | Reference |

| Acute Oral LD₅₀ | Rat (male) | 2800 mg/kg | |

| Rat (female) | 3000 mg/kg | ||

| Mouse (male) | >5000 mg/kg | ||

| Mouse (female) | >5000 mg/kg | ||

| Acute Dermal LD₅₀ | Rat (male/female) | >2000 mg/kg | |

| Acute Inhalation LC₅₀ (4h) | Rat (male/female) | >2.1 mg/L | |

| Fish Toxicity LC₅₀ (96h) | Rainbow Trout | 1.1 mg/L | |

| Daphnia Toxicity EC₅₀ (48h) | Daphnia magna | 2.4 mg/L | |

| Algae Toxicity EbC₅₀ (72h) | Selenastrum capricornutum | 1.8 mg/L |

Mode of Action: Inhibition of Ergosterol Biosynthesis

This compound's fungicidal activity is attributed to its specific inhibition of the ergosterol biosynthesis pathway in fungi. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

This compound targets and inhibits the enzyme lanosterol (B1674476) 14α-demethylase (CYP51) , a cytochrome P450 monooxygenase. This enzyme catalyzes the removal of the 14α-methyl group from lanosterol, a key step in the conversion of lanosterol to ergosterol. The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors within the fungal cell. This disruption of sterol biosynthesis ultimately compromises the fungal cell membrane, leading to the cessation of fungal growth and development.

Signaling Pathway: Ergosterol Biosynthesis and the Site of this compound Inhibition

References

Executive Summary: This technical guide provides an in-depth analysis of the primary molecular target of Imibenconazole, a triazole-based fungicide. The core focus of this document is the fungal enzyme Cytochrome P450 14α-demethylase (CYP51), a critical component in the ergosterol (B1671047) biosynthesis pathway. Through the inhibition of this enzyme, this compound effectively disrupts fungal cell membrane integrity, leading to growth inhibition and cell death. This guide details the mechanism of action, presents comparative quantitative data on the inhibition of CYP51 by related azole fungicides, outlines key experimental protocols for target analysis, and provides visual representations of the biochemical pathway and experimental workflows.

Introduction

This compound is a potent triazole fungicide with a broad spectrum of activity against various fungal pathogens affecting agriculture and horticulture.[1] As a member of the Demethylation Inhibitors (DMIs) group, classified under the Fungicide Resistance Action Committee (FRAC) Code 3, its mode of action is the inhibition of sterol biosynthesis.[1][2][3][4] Understanding the precise molecular interactions between this compound and its primary target is crucial for optimizing its application, managing fungicide resistance, and guiding the development of new antifungal agents.

The Primary Target: Cytochrome P450 14α-demethylase (CYP51)

The primary and specific target site of this compound in fungi is the enzyme Cytochrome P450 14α-demethylase, also known as lanosterol (B1674476) 14α-demethylase or CYP51 (EC 1.14.13.70).[5] This enzyme is a crucial component of the ergosterol biosynthesis pathway, which is essential for the formation of functional fungal cell membranes.[6][7]

CYP51 is a heme-containing monooxygenase responsible for the oxidative removal of the 14α-methyl group from lanosterol or other sterol precursors. This demethylation step is a vital checkpoint in the multi-step conversion of lanosterol to ergosterol, the primary sterol in fungal cell membranes. Ergosterol plays a role analogous to cholesterol in mammalian cells, maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.

Mechanism of Action

This compound, like other triazole fungicides, acts as a non-competitive inhibitor of CYP51. The nitrogen atom (N-4) in the triazole ring of the this compound molecule coordinates with the heme iron atom at the active site of the CYP51 enzyme. This binding prevents the natural substrate, lanosterol, from accessing the active site, thereby blocking the demethylation process.

The inhibition of CYP51 leads to two primary consequences for the fungal cell:

-

Depletion of Ergosterol: The blockage of the biosynthetic pathway results in a significant reduction in the cellular concentration of ergosterol. This compromises the structural and functional integrity of the fungal cell membrane.

-

Accumulation of Toxic Sterol Intermediates: The enzymatic block leads to the accumulation of 14α-methylated sterol precursors, such as lanosterol. These aberrant sterols are incorporated into the fungal membrane, disrupting its normal organization and leading to increased permeability and the malfunction of membrane-associated enzymes.[8]

This disruption of membrane homeostasis ultimately inhibits fungal growth and can lead to cell death, explaining the fungistatic and, in some cases, fungicidal activity of this compound.

Quantitative Inhibition Data

| Fungicide | IC50 (µM) against Candida albicans CYP51 | Reference |

| Epoxiconazole | 0.5 | [9] |

| Propiconazole | 0.6 | [9] |

| Prochloraz | 0.7 | [9] |

| Tebuconazole | 0.9 | [9] |

| Triadimenol | 1.3 | [9] |

Note: The IC50 values are dependent on assay conditions, including substrate and enzyme concentrations.

Experimental Protocols

The characterization of this compound's inhibitory effect on CYP51 involves several key experimental procedures.

In Vitro CYP51 Enzyme Inhibition Assay

Objective: To determine the IC50 value of this compound against purified fungal CYP51.

Methodology:

-

Enzyme and Reagent Preparation:

-

Obtain or purify recombinant fungal CYP51.

-

Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a solution of the CYP51 substrate (e.g., lanosterol).

-

Prepare a solution of a reducing agent system (e.g., NADPH and NADPH-cytochrome P450 reductase).

-

-

Assay Procedure (96-well plate format):

-

Add the reaction buffer to each well.

-

Add serial dilutions of this compound to the test wells and solvent control to the control wells.

-

Add the purified CYP51 enzyme and allow for a pre-incubation period (e.g., 10-15 minutes at room temperature).

-

Initiate the reaction by adding the substrate and the NADPH regenerating system.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period.

-

-

Detection and Analysis:

-

Stop the reaction (e.g., by adding a quenching agent).

-

Analyze the product formation using a suitable method, such as High-Performance Liquid Chromatography (HPLC) or a fluorescence-based assay if a fluorescent substrate is used.

-

Calculate the percentage of inhibition for each this compound concentration relative to the solvent control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Fungal Sterol Profile Analysis

Objective: To confirm the in-cellulo effect of this compound on the ergosterol biosynthesis pathway.

Methodology:

-

Fungal Culture and Treatment:

-

Grow a susceptible fungal species in a liquid medium to the mid-logarithmic phase.

-

Expose the fungal culture to various concentrations of this compound (including a no-treatment control) for a specified duration.

-

-

Sterol Extraction:

-

Harvest the fungal cells by centrifugation.

-

Wash the cells with sterile water.

-

Perform saponification of the cell pellet using alcoholic potassium hydroxide (B78521) to release the sterols.

-

Extract the non-saponifiable lipids (containing the sterols) with an organic solvent (e.g., n-heptane).

-

Evaporate the solvent to obtain the sterol extract.

-

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatize the sterols in the extract to make them volatile (e.g., silylation).

-

Inject the derivatized sample into a GC-MS system.

-

Separate the different sterols based on their retention times and identify them based on their mass spectra.

-

Quantify the relative amounts of ergosterol and its precursors (like lanosterol) in both treated and untreated samples.[10][11]

-

Visualizations

Ergosterol Biosynthesis Pathway and this compound Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Workflow for Characterizing this compound's Mode of Action

Caption: Logical workflow for elucidating the primary target of this compound.

Conclusion

This compound's efficacy as a fungicide is unequivocally linked to its specific inhibition of Cytochrome P450 14α-demethylase (CYP51). This targeted action disrupts the vital ergosterol biosynthesis pathway, leading to a cascade of events that compromise fungal cell membrane integrity and ultimately inhibit fungal growth. The detailed understanding of this mechanism, supported by the experimental protocols outlined herein, is fundamental for the strategic use of this compound in managing fungal diseases and for the ongoing research and development of novel antifungal therapies. Further research to determine the specific inhibitory constants of this compound against CYP51 from a range of pathogenic fungi would provide more precise insights into its spectrum of activity and potential for resistance development.

References

- 1. This compound (Ref: HF 6305) [sitem.herts.ac.uk]

- 2. ipm.ifas.ufl.edu [ipm.ifas.ufl.edu]

- 3. ipm.ifas.ufl.edu [ipm.ifas.ufl.edu]

- 4. Crop Protection Network [cropprotectionnetwork.org]

- 5. Small molecules inhibit growth, viability and ergosterol biosynthesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitation of ergosterol content: novel method for determination of fluconazole susceptibility of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome after Fluconazole Treatment in a Murine Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

Molecular formula and weight of Imibenconazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungicide Imibenconazole, with a focus on its molecular properties, mechanism of action, and methodologies for its evaluation.

Core Molecular and Physical Properties

This compound is a triazole fungicide used to control a range of fungal diseases on various crops. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₃Cl₃N₄S | [1] |

| Molecular Weight | 411.7 g/mol | [1] |

| IUPAC Name | (4-chlorophenyl)methyl N-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanimidothioate | [1] |

| CAS Number | 86598-92-7 | [1] |

| Appearance | White crystalline solid | |

| Melting Point | 89.5-90.5 °C | |

| Water Solubility | 1.7 mg/L at 25°C | |

| Vapor Pressure | 1.8 x 10⁻⁶ mPa at 20°C |

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

This compound's primary mode of action is the disruption of fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Specifically, it targets the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450 enzyme. This inhibition leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol, ultimately arresting fungal growth.

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by this compound.

Synthesis of this compound: An Overview

While detailed, step-by-step proprietary synthesis protocols are not publicly available, the general synthetic route for this compound involves a multi-step process. The key steps include the formation of the 1H-1,2,4-triazole ring and the coupling of key chlorinated aromatic intermediates. The synthesis culminates in the formation of the final this compound molecule through thioether and amidation reactions. The process requires controlled temperature and pH conditions to ensure high yield and purity, often followed by crystallization to isolate the final product.

Experimental Protocols: Fungicide Efficacy Testing

The following is a representative protocol for evaluating the in vivo efficacy of this compound against a common fungal pathogen, Venturia inaequalis (apple scab), on detached apple leaves. This protocol is adapted from established methodologies for fungicide testing.[2][3]

4.1. Materials

-

Healthy, young, and fully expanded apple leaves (e.g., from the 'Golden Delicious' cultivar)

-

Culture of Venturia inaequalis

-

This compound of known concentration

-

Sterile distilled water

-

Wetting agent (e.g., Tween 20)

-

Petri dishes with moist filter paper

-

Micropipettes

-

Spray bottle or atomizer

-

Incubator or growth chamber

4.2. Inoculum Preparation

-